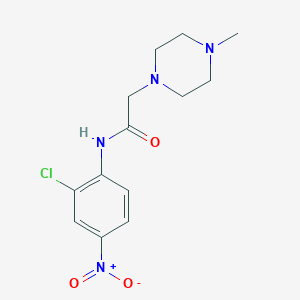
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. CNPA has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
CNPA is a competitive inhibitor of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which means it competes with the substrate L-arginine for binding to the enzyme. By inhibiting this compound, CNPA reduces the production of NO, which has various physiological and pathological effects in the body. NO is involved in the regulation of blood pressure, neurotransmission, and immune response, among other functions.
Biochemical and Physiological Effects:
CNPA has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to reduce the production of NO in vitro and in vivo. CNPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have cardioprotective effects by reducing oxidative stress and improving endothelial function.
实验室实验的优点和局限性
One advantage of using CNPA in lab experiments is its potent inhibitory effect on N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide. This allows researchers to study the role of NO in various physiological and pathological conditions. However, one limitation of using CNPA is its potential off-target effects. CNPA may inhibit other enzymes besides this compound, which could confound the results of experiments.
未来方向
There are several future directions for research on CNPA. One area of interest is the development of more selective N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the therapeutic potential of CNPA in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of CNPA in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成方法
The synthesis of CNPA involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CNPA.
科学研究应用
CNPA has been widely used in scientific research to study the role of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in various physiological and pathological conditions. It has been shown to be effective in inhibiting the production of NO in vitro and in vivo. CNPA has been used to investigate the role of NO in inflammation, cardiovascular diseases, and cancer.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-12-3-2-10(18(20)21)8-11(12)14/h2-3,8H,4-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWCKZAKWSVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
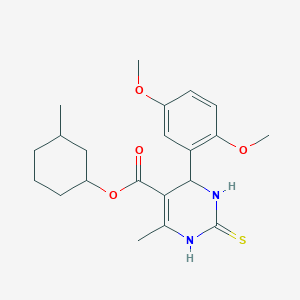
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)
![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)
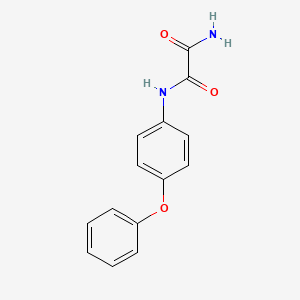
![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
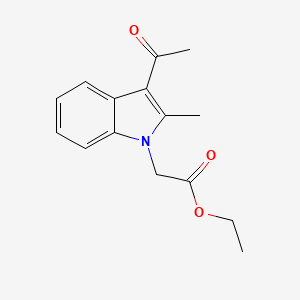
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
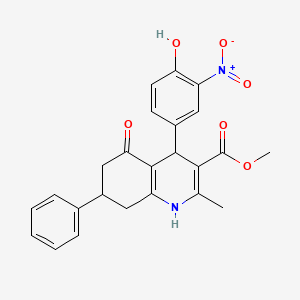


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)